Adam I-123 is classified as a radiotracer and falls under the category of radioiodinated compounds. It is synthesized using iodine-123, which is produced via cyclotron irradiation of tellurium targets. The compound selectively binds to serotonin transporters, making it valuable for Single Photon Emission Computed Tomography (SPECT) imaging, particularly in studies related to mood disorders and other neurological conditions .
The synthesis of Adam I-123 involves several key steps:
The automated synthesis systems have been developed to streamline this process, reducing environmental radiation exposure and increasing efficiency .
Adam I-123 features a complex molecular structure characterized by its specific functional groups that allow it to interact selectively with serotonin transporters. The chemical formula includes iodine as a central atom, enhancing its imaging capabilities due to the radioactive properties of iodine-123.
Key structural data includes:
The retention time in HPLC analysis for Adam I-123 is about 14 minutes, indicating its distinct separation from other components in the synthesis mixture .
Adam I-123 undergoes several key reactions during its synthesis:
The efficiency of these reactions is influenced by factors such as the purity of starting materials and reaction conditions (temperature, pH) which must be optimized for maximum yield .
The mechanism of action for Adam I-123 revolves around its ability to bind selectively to serotonin transporters located in neuronal membranes. Upon administration, the radiotracer competes with serotonin for binding sites on these transporters.
This binding allows for SPECT imaging to visualize areas of the brain where serotonin activity is altered, providing insights into various neuropsychiatric conditions such as depression and anxiety disorders. The biodistribution studies have shown significant uptake in regions such as the midbrain and medial temporal areas .
Adam I-123 exhibits several notable physical and chemical properties:
Relevant data from studies indicate that the effective dose for human administration is comparable to other established radiotracers used in clinical settings .
Adam I-123 has significant applications in both clinical and research settings:
Early SPECT radioligands like [I-123]β-CIT demonstrated substantial SERT binding but exhibited significant DAT affinity (~1:1 ratio), complicating interpretation in striatal regions [1] [4]. Though PET ligands like ¹¹CMcN5652 provided superior specificity, their ultrashort half-life (20 minutes) restricted clinical utility. ADAM I-123 emerged from systematic efforts to develop an iodinated SPECT tracer with nanomolar SERT affinity and >1000-fold selectivity over DAT/NET. Preclinical validation confirmed ADAM's exceptional binding profile (SERT Ki=0.013nM vs. DAT Ki=840nM, NET Ki=699nM) and brain penetration, positioning it as a transformative clinical tool [4] [6] [7].
ADAM I-123 is synthesized via oxidative iododestannylation of a tri-n-butyltin precursor with Na[¹²³I] under acidic peroxide conditions, achieving radiochemical purity >90% and high specific activity (>12,000 Ci/mmol) [4] [7]. The compound’s molecular structure features:
Pharmacokinetic studies reveal rapid brain uptake, with peak specific binding in SERT-rich regions (brainstem, hypothalamus) at 4 hours post-injection. Metabolism involves hepatic oxidation, with major excretion via renal (50.32% ID) and hepatobiliary pathways [5] [6]. Whole-body autoradiography confirms accumulation in peripheral SERT sites (lungs, adrenal glands, intestinal mucosa), supporting its role in studying systemic serotonergic function [2] [6].
Table 2: Biodistribution of ADAM I-123 in Preclinical Models
Organ/Tissue | Uptake (% Injected Dose/Gram) | SERT Correlation |
---|---|---|
Brainstem | 1.44 (Specific Binding Ratio at 4h) | High (Raphe nuclei) |
Hypothalamus | 1.12 (Specific Binding Ratio) | High |
Lungs | 15.2 ± 1.8 (30 min post-injection) | Moderate |
Liver | Highest initial uptake | Metabolic clearance |
Intestinal Mucosa | Progressive accumulation | Peripheral SERT sites |
Adrenal Glands | 5.3 ± 0.9 (60 min post-injection) | Neuroendocrine SERT |
ADAM I-123’s selectivity enables precise quantification of SERT density in key brain regions implicated in mental disorders:
Borderline Personality Disorder: Unmedicated BPD patients exhibit 43% higher brainstem and 12% higher hypothalamic ADAM binding versus controls, directly correlating with Barratt Impulsiveness Scale scores (r=0.69, p<0.01) independent of depression [1] [3]. This provides in vivo evidence of serotonergic dysregulation underlying impulsivity.
Major Depressive Disorder (MDD): Though not covered in the provided sources, ADAM’s validation in depression models is implied by its use in quantifying SERT occupancy of SSRIs. Its high sensitivity allows detection of regional SERT reductions in MDD.
Neurodegenerative Research: Clinical trials (NCT01160263) employ ADAM I-123 to map SERT alterations in ALS, exploring serotonergic contributions to motor neuron degeneration [7].
Technically, ADAM SPECT protocols use standardized quantification with occipital or cerebellar reference regions (SERT-deficient), generating specific-to-nonspecific binding ratios. Dynamic SPECT confirms stable equilibrium from 4–6 hours, ideal for clinical imaging [1] [5].
Table 3: Key Clinical Research Applications of ADAM I-123 SPECT
Disorder | Study Findings | Clinical Correlation |
---|---|---|
Borderline Personality Disorder | ↑43% brainstem binding; ↑12% hypothalamus | Impulsivity (BIS scores r=0.69) |
Major Depression | Regional SERT reductions | Severity and treatment response |
Amyotrophic Lateral Sclerosis | Ongoing trial (NCT01160263) | Motor neuron degeneration pathways |
Eating Disorders | Altered hypothalamic uptake | Serotonergic regulation of appetite |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7